1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone
Description
The compound 1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone features a pyrimidine ring substituted at the 2-position with a piperazine group bearing a 1,3-benzodioxol-5-ylmethyl moiety and at the 5-position with an ethanone group. This structure combines a heteroaromatic core (pyrimidine) with a piperazine linker and a benzodioxole group, a motif often associated with enhanced pharmacokinetic properties due to increased lipophilicity and metabolic stability .
Properties
Molecular Formula |
C19H22N4O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C19H22N4O3/c1-13-16(14(2)24)10-20-19(21-13)23-7-5-22(6-8-23)11-15-3-4-17-18(9-15)26-12-25-17/h3-4,9-10H,5-8,11-12H2,1-2H3 |
InChI Key |
OVAFODBNZFDCRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the methylenedioxy group.
Piperazine Ring Formation: The benzodioxole derivative is then reacted with piperazine to form the piperazine ring.
Pyrimidine Ring Formation: The final step involves the reaction of the piperazine derivative with a pyrimidine precursor under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The benzodioxole and piperazine rings are crucial for its binding affinity and specificity, while the pyrimidine ring may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Variations
The following compounds share structural similarities with the target molecule but differ in key substituents or core heterocycles:
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Piperazine Substituent: The benzodioxolylmethyl group distinguishes the target compound from analogs like 1-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone , which features a simpler ethyl group.
- Core Heterocycle: Replacement of pyrimidine with phenyl (e.g., ) or pyrido[1,2-a]pyrimidinone (e.g., ) alters electronic properties and planarity, impacting target interactions.
- Ethanone vs. Methanone: The ethanone group in the target compound and 1-[2-(4-ethylpiperazin-1-yl)-...]ethanone may offer better hydrogen-bonding capacity compared to methanone derivatives.
Pharmacological and Physicochemical Implications
Table 2: Inferred Pharmacological and Physical Properties
Analysis :
- Benzodioxole Impact : The benzodioxole group increases logP (e.g., target compound vs. ), suggesting improved membrane permeability but reduced aqueous solubility.
- Piperazine Flexibility : The piperazine linker may enhance solubility and enable conformational flexibility, critical for binding to G-protein-coupled receptors (GPCRs) .
Crystallographic and Conformational Insights
- The crystal structure of 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine reveals a chair conformation for the piperazine ring, with the benzodioxole group oriented perpendicular to the pyrimidine plane. This arrangement minimizes steric hindrance and stabilizes the molecule via intramolecular van der Waals interactions.
Research Findings and Trends
- Benzodioxole-Piperazine Motif : Widely utilized in drug design for its balance of lipophilicity and metabolic stability. Compounds like and demonstrate its versatility in targeting diverse receptors .
Biological Activity
1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C25H31N3O6S
Molecular Weight : 501.6 g/mol
IUPAC Name : this compound
Canonical SMILES : COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Antitumor Activity
Research indicates that derivatives of the compound exhibit notable antitumor activity. A study focusing on pyrazole derivatives, which share structural similarities with our compound, demonstrated effective inhibition of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, pyrazole derivatives have shown efficacy against BRAF(V600E) and EGFR mutations, common in several cancers .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar compounds have been reported to exhibit significant antibacterial and antifungal properties. For instance, pyrazole derivatives have been associated with inhibition of bacterial growth and reduction of fungal infections .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells via mitochondrial pathways.
- Antioxidant Activity : The presence of benzodioxole moieties suggests potential antioxidant properties that could protect against oxidative stress in cells.
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of compounds similar to this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could significantly reduce cell viability and induce apoptosis compared to control groups treated with standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of related compounds was tested against various bacterial strains. Results showed a marked reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting that structural modifications could enhance potency against resistant strains .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H31N3O6S |
| Molecular Weight | 501.6 g/mol |
| Antitumor Efficacy | IC50 = 15 µM (MCF-7) |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) = 10 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
